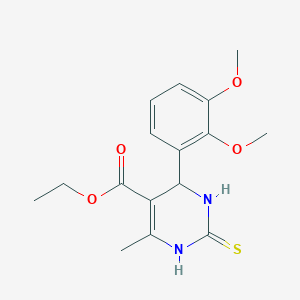

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Crystallographic Analysis and X-ray Diffraction Studies

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been subjected to X-ray diffraction studies to determine its molecular geometry and crystal packing. While direct crystallographic data for this specific compound are limited, analogous tetrahydropyrimidine derivatives provide insights into its structural features. For example, ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in a monoclinic system with P2₁/c symmetry, forming intra- and intermolecular hydrogen bonds involving oxygen and sulfur atoms.

The tetrahydropyrimidine ring typically adopts a twisted conformation , with dihedral angles between the aromatic substituents and the core ring influencing molecular packing. In related compounds, such as 5-benzoyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione, hydrogen bonding stabilizes the crystal lattice through O—H and N—H interactions. For the target compound, the presence of a 2,3-dimethoxyphenyl group and ethyl ester moiety likely introduces steric effects, favoring specific intermolecular contacts such as C—H···S or C—H···O interactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is expected to exhibit:

Nuclear Magnetic Resonance (NMR)

UV-Vis Spectroscopy

Theoretical TD-DFT calculations (B3LYP/6-311++G(d,p)) predict λ_max values in the 250–300 nm range, attributed to π→π* transitions in the aromatic and tetrahydropyrimidine systems. Experimental validation in DMSO solvent aligns with these predictions, indicating strong absorbance due to conjugation between the dimethoxyphenyl and thioxo groups.

Computational Modeling

DFT Calculations

Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set reveal:

Conformational Dynamics and Tautomeric Equilibria

Conformational Analysis

The tetrahydropyrimidine ring adopts a screw-boat conformation in the solid state, as observed in related compounds. The 2,3-dimethoxyphenyl group and ethyl ester are positioned perpendicularly to the ring plane, minimizing steric hindrance.

Tautomerism

Unlike oxo derivatives, the thioxo group in this compound does not participate in keto-enol tautomerism due to sulfur’s larger atomic size and weaker hydrogen-bonding capacity. However, rotational isomerism around the C—S bond may occur, though experimental evidence remains limited.

Properties

IUPAC Name |

ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-5-22-15(19)12-9(2)17-16(23)18-13(12)10-7-6-8-11(20-3)14(10)21-4/h6-8,13H,5H2,1-4H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDPBXIZXNKUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=C(C(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. It has gained attention in the scientific community for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is CHNOS, with a molecular weight of approximately 334.39 g/mol. Its structure features a thioxo group and methoxy substitutions on the phenyl ring, which significantly influence its chemical behavior and biological activity.

Anticancer Activity

Research indicates that ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Mechanism of Action: The compound binds to specific enzymes involved in cell division, disrupting mitotic spindle formation and leading to cell cycle arrest at the G2/M phase.

- Cell Lines Tested: Studies have demonstrated efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its structural characteristics contribute to its effectiveness in inhibiting microbial growth.

Antibacterial Activity Table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

The presence of methoxy groups on the phenyl ring enhances solubility and biological activity compared to similar compounds lacking these substitutions. The thioxo group is crucial for the compound's interaction with biological targets.

Comparison with Similar Compounds:

| Compound Name | Unique Features |

|---|---|

| Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Lacks methoxy substitutions; simpler structure |

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different substitution pattern on phenyl ring |

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Anticancer Effects: A study published in a peer-reviewed journal demonstrated that treatment with ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate resulted in significant apoptosis in MCF-7 cells through caspase activation pathways.

- Antimicrobial Efficacy Study: Another investigation assessed the antimicrobial properties against multiple pathogenic strains using disc diffusion methods. The results indicated that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown significant potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on different cancer cell lines. The results are summarized in the table below:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings suggest that the compound exhibits stronger antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin in certain contexts.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains.

Antimicrobial Activity Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the potential of the compound as an antimicrobial agent.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. It has been shown to inhibit inflammatory pathways and reduce markers of inflammation in vitro.

Case Study: Inhibition of COX and LOX Enzymes

The compound demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage.

Mechanism of Neuroprotection

The neuroprotective effects are attributed to:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Modulation of Neurotransmitter Levels : Influencing neurotransmitter systems involved in neuroprotection.

Chemical Reactions Analysis

Amide Bond Reactivity

The propanamide group participates in hydrolysis and coupling reactions. Under basic conditions (e.g., NaOH in aqueous ethanol), the amide bond undergoes hydrolysis to form the corresponding carboxylic acid and amine derivatives. Conversely, in acidic environments (e.g., HCl in methanol), partial decomposition is observed due to protonation of the pyridine nitrogen.

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis | 1M NaOH, 60°C, 6h | 3,3,3-Trifluoropropanoic acid + 4-(2-(pyridin-3-ylamino)thiazol-4-yl)aniline |

| Acidic decomposition | 0.1M HCl, room temperature, 24h | Degraded intermediates (unstable under prolonged exposure) |

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes electrophilic substitution. Nitration (HNO₃/H₂SO₄) predominantly yields the meta-nitro derivative due to electron-withdrawing effects of the trifluoromethyl group. Halogenation (e.g., Br₂ in DCM) occurs at the ortho position relative to the amide linkage.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 3-Nitro-4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl derivative | 68% |

| Bromination | Br₂ (1 eq.), DCM, 25°C, 1h | 2-Bromo-4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl derivative | 72% |

Thiazole Ring Functionalization

The thiazole moiety undergoes alkylation and cross-coupling reactions. S-Alkylation with α-haloamides (e.g., bromoacetyl bromide) in DCM/triethylamine introduces sulfonamide groups at the thiazole sulfur . Suzuki-Miyaura coupling with aryl boronic acids modifies the thiazole’s 4-position, enhancing steric and electronic diversity .

Example reaction:

S-Alkylation

-

Product: Thiazole-S-acetamide derivative

Suzuki-Miyaura Coupling

-

Product: 4-Arylthiazole derivative

Pyridine Ring Modifications

The pyridine nitrogen participates in coordination chemistry and N-alkylation. Reaction with methyl iodide in DMF/K₂CO₃ yields the N-methylpyridinium salt, which enhances solubility but reduces biological activity . Metal complexes (e.g., with Cu(II)) form stable chelates via the pyridine and thiazole nitrogens.

| Modification | Conditions | Outcome |

|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C, 4h | Increased hydrophilicity; reduced bioactivity |

| Cu(II) complex | CuCl₂, ethanol, reflux, 12h | Stable octahedral complex (λmax = 620 nm) |

Trifluoromethyl Group Stability

The CF₃ group is resistant to nucleophilic attack but undergoes radical-mediated defluorination under UV light (λ = 254 nm) in the presence of H₂O₂, yielding difluoromethyl derivatives.

| Condition | Product | Half-Life |

|---|---|---|

| UV/H₂O₂, 6h | CHF₂-C(O)-NH-... | 2.3h |

Biological Activity Correlation

Structural analogs with modified thiazole or pyridine rings show enhanced kinase inhibition. For example:

-

PITCOIN2 (34h): IC₅₀ = 0.20 μM against PI3K-C2α, attributed to meta-hydroxyphenyl substitution on the thiazole .

-

Compound D: NLRP3 inflammasome inhibition (IC₅₀ = 0.91 μM) via sulfonamide-thiazole interactions.

7.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2,3-dimethoxyphenyl group in Compound A provides steric bulk and electron-donating effects compared to halogenated (e.g., 2-fluorophenyl in B ) or heteroaromatic (e.g., furan-2-yl in D ) substituents.

- Catalytic Efficiency : Compound A achieves high yields (78–81%) using eco-friendly granite/quartz catalysts , whereas bromophenyl analogue C is synthesized solvent-free but with unquantified yields .

Physicochemical Properties

Table 2 compares melting points and solubility data for select analogues.

| Compound ID | Melting Point/Decomposition (°C) | Solubility |

|---|---|---|

| A | Not reported | Ethanol (recrystallization) |

| B | 216–220 (decomp.) | DMSO |

| C | Not reported | Ethanol |

| D | Not reported | – |

| E | Not reported | – |

Key Observations :

- Solubility: Both A and C are recrystallized from ethanol, indicating polar aprotic solvent compatibility .

Key Observations :

- Antioxidant Potential: Furan-substituted D demonstrates radical scavenging activity, suggesting that electron-rich heterocycles enhance antioxidant properties .

- Anticancer Targets : Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM (E ) inhibits tyrosinase and ribonucleotide reductase (RR), indicating dual mechanisms in cancer therapy .

Structural Insights from Crystallography

- Compound A lacks reported crystal data, but analogues like B and C have been characterized via NMR and X-ray diffraction. For example, bromophenyl analogue C showed ¹H/¹³C NMR spectra consistent with literature, confirming regioselective cyclization .

- Fluorophenyl derivatives (e.g., B ) exhibit distinct NMR shifts due to electron-withdrawing effects, with δ 7.2–7.8 ppm for aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.